molecular formula C16H20N2O2S B2564831 N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]-N-methylacetamide CAS No. 1184141-28-3

N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]-N-methylacetamide

Número de catálogo B2564831
Número CAS: 1184141-28-3
Peso molecular: 304.41
Clave InChI: BVCOWECSTOQYTD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]-N-methylacetamide, commonly known as CMH-1, is a novel small molecule inhibitor that has shown promising results in cancer treatment. CMH-1 is a potent inducer of apoptosis, a process of programmed cell death, in cancer cells while sparing normal cells.

Mecanismo De Acción

The mechanism of action of CMH-1 involves the inhibition of the proteasome, a cellular complex that degrades proteins. CMH-1 binds to the proteasome and prevents its function, leading to the accumulation of misfolded and damaged proteins in cancer cells. This accumulation triggers the activation of the apoptotic pathway, resulting in the death of cancer cells.
Biochemical and Physiological Effects:
CMH-1 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, CMH-1 has been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. CMH-1 also inhibits the activation of NF-κB, a transcription factor that promotes cell survival and inflammation. These effects suggest that CMH-1 may have potential as a therapeutic agent for other diseases, such as inflammatory disorders and angiogenesis-related diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using CMH-1 in lab experiments is its specificity for cancer cells. CMH-1 induces apoptosis only in cancer cells while sparing normal cells, making it a promising candidate for cancer treatment. However, one limitation of using CMH-1 is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy. This limitation can be overcome by using appropriate solvents and delivery systems.

Direcciones Futuras

For the research and development of CMH-1 include optimization of the synthesis method, investigation of its potential as a therapeutic agent for other diseases, development of more effective delivery systems, and identification of biomarkers for personalized cancer treatment.

Métodos De Síntesis

The synthesis of CMH-1 involves the reaction of 4-hydroxybenzenethiol with 1-cyanocyclohexanecarbonyl chloride to form 2-(4-hydroxyphenylthio)-1-cyanocyclohexanecarboxylic acid. This intermediate product is then reacted with N-methylglycine methyl ester to form CMH-1. The synthesis of CMH-1 is a multi-step process that requires careful optimization of reaction conditions to obtain high yields and purity.

Aplicaciones Científicas De Investigación

CMH-1 has been extensively studied for its anti-cancer properties. In vitro studies have shown that CMH-1 induces apoptosis in a variety of cancer cell lines, including breast, colon, lung, and prostate cancer. In vivo studies using mouse xenograft models have also shown that CMH-1 inhibits tumor growth without causing significant toxicity to normal tissues. These studies suggest that CMH-1 has potential as a novel anti-cancer agent.

Propiedades

IUPAC Name

N-(1-cyanocyclohexyl)-2-(4-hydroxyphenyl)sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-18(16(12-17)9-3-2-4-10-16)15(20)11-21-14-7-5-13(19)6-8-14/h5-8,19H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCOWECSTOQYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CSC1=CC=C(C=C1)O)C2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]-N-methylacetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.